2'-deoxy-2',2'-difluoro-cytidine-2-13C-1,3-15N2,monohydrochloride
Description
2'-Deoxy-2',2'-difluoro-cytidine-2-¹³C-1,3-¹⁵N₂,monohydrochloride is an isotopically labeled analog of gemcitabine hydrochloride, a clinically validated pyrimidine nucleoside antimetabolite. The compound features:
- Structural backbone: A cytosine base linked to a 2',2'-difluoro-modified deoxyribose sugar, forming a β-configuration .
- Isotopic labels: ¹³C at the C2 position of cytosine and ¹⁵N₂ at N1 and N3, enabling precise tracking in metabolic and pharmacokinetic studies via mass spectrometry or NMR .
- Monohydrochloride salt: Enhances solubility for pharmaceutical applications .
Gemcitabine’s mechanism involves incorporation into DNA, causing chain termination, and inhibition of ribonucleotide reductase (RNR) via its diphosphate metabolite, reducing deoxynucleotide pools . The isotopic variant retains these properties but is primarily used in research to elucidate drug metabolism and distribution.
Properties
IUPAC Name |
4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7-;/m1./s1/i8+1,13+1,14+1; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKDEIYWILRZIA-ACCKZTSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[15N]([13C](=O)[15N]=C1N)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gemcitabine-13C,15N2 (hydrochloride) involves the incorporation of stable heavy isotopes of carbon and nitrogen into the Gemcitabine molecule . The process typically includes the following steps:
Synthesis of labeled cytidine: The starting material, cytidine, is labeled with carbon-13 and nitrogen-15.
Fluorination: The labeled cytidine undergoes fluorination to introduce fluorine atoms at specific positions.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of Gemcitabine-13C,15N2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling accuracy of the final product .
Chemical Reactions Analysis
Types of Reactions
Gemcitabine-13C,15N2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of Gemcitabine-13C,15N2 (hydrochloride) .
Scientific Research Applications
Research Applications
The applications of 2'-deoxy-2',2'-difluoro-cytidine include:
Cancer Therapeutics
- Cytotoxic Activity : Studies have shown significant cytotoxic effects against various cancer cell lines, supporting its potential as a chemotherapeutic agent.
- Mechanistic Studies : Research has focused on how this compound interferes with DNA synthesis and repair mechanisms, providing insights into its therapeutic potential.
Isotope Labeling Studies
- The stable isotopes ( and ) allow for enhanced tracking and quantification in biological studies. This facilitates research into drug metabolism and efficacy, especially in pharmacokinetics and pharmacodynamics .
Enzyme Interaction Studies
- Interaction studies have revealed the binding affinity of 2'-deoxy-2',2'-difluoro-cytidine with various enzymes involved in nucleotide metabolism. This helps elucidate its role in signaling pathways associated with cell cycle regulation and apoptosis .
Case Studies
Several case studies highlight the effectiveness and applications of this compound:
- Case Study on Hepatocellular Carcinoma : A study demonstrated that treatment with 2'-deoxy-2',2'-difluoro-cytidine resulted in significant apoptosis in HepG2 cells, suggesting potential for targeted therapy in liver cancer.
- Pharmacokinetic Studies : Research utilizing isotopically labeled compounds has provided new insights into the metabolic pathways of Gemcitabine derivatives, enhancing understanding of their therapeutic window and side effects.
- Combination Therapy Research : Investigations into the use of this compound alongside other chemotherapeutics have shown promising results in overcoming resistance mechanisms in various cancer types.
Mechanism of Action
Gemcitabine-13C,15N2 (hydrochloride) exerts its effects by inhibiting DNA synthesis and repair . After uptake into malignant cells, it is phosphorylated by deoxycytidine kinase to form Gemcitabine monophosphate, which is then converted to the active compounds, Gemcitabine diphosphate and Gemcitabine triphosphate . These active metabolites replace the building blocks of nucleic acids during DNA elongation, arresting tumor growth and promoting apoptosis of malignant cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison
| Compound | 2'-Substituents | Base | Isotopic Labels | Clinical/Research Use |
|---|---|---|---|---|
| Gemcitabine-¹³C,¹⁵N₂ HCl | 2',2'-difluoro | Cytosine | 2-¹³C,1,3-¹⁵N₂ | Research (metabolic tracking) |
| Ara-C (Cytarabine) | Arabinose (no 2'-F) | Cytosine | None | Leukemia therapy |
| Fludarabine | 2'-fluoro (arabino) | Adenine | None | Chronic lymphocytic leukemia |
| Clofarabine | 2'-chloro-2'-fluoro | Adenine | None | Pediatric acute lymphoblastic leukemia |
Key Structural Differences :
- Sugar modification: Gemcitabine’s 2',2'-difluoro group locks the sugar in a C3'-endo conformation, enhancing DNA incorporation and resistance to deamination compared to ara-C’s arabinose configuration .
- Base specificity : Fludarabine and clofarabine are purine analogs, while gemcitabine and ara-C are pyrimidine derivatives, leading to divergent substrate specificities for kinases .
Pharmacokinetic and Mechanistic Differences
Table 2: Pharmacokinetic Parameters
| Parameter | Gemcitabine | Ara-C | Source |
|---|---|---|---|
| Km (deoxycytidine kinase) | 3.6 µM | 8.8 µM | |
| Triphosphate t₁/₂ | >16 h (beta phase) | 0.7 h | |
| RNR Inhibition | Yes (via dFdCDP) | No | |
| Cytotoxicity (IC₅₀) | Lower (more potent) | Higher |
Mechanistic Insights :
- Enzyme affinity : Gemcitabine’s lower Km for deoxycytidine kinase enables more efficient phosphorylation compared to ara-C, leading to higher intracellular triphosphate (dFdCTP) accumulation .
- Prolonged activity : dFdCTP’s extended half-life (>16 h vs. ara-CTP’s 0.7 h) sustains DNA synthesis inhibition, enhancing cytotoxicity .
- RNR inhibition : Gemcitabine’s diphosphate metabolite (dFdCDP) directly inhibits RNR, depleting dNTP pools and synergizing with other antimetabolites like ara-C .
Table 3: Mechanisms of Action
| Compound | DNA Chain Termination | RNR Inhibition | Modulation of Other Agents |
|---|---|---|---|
| Gemcitabine | Yes | Yes | Enhances ara-C/ara-G |
| Ara-C | Yes | No | No |
| Fludarabine | Yes (as triphosphate) | No | N/A |
Unique Properties of Gemcitabine :
- Dual mechanism : Combines DNA chain termination with RNR inhibition, unlike ara-C or fludarabine .
- Biochemical modulation : Pretreatment with gemcitabine enhances ara-C phosphorylation by reducing dCTP pools, which relieves feedback inhibition on deoxycytidine kinase .
- Isotopic utility : The ¹³C/¹⁵N₂ labels enable real-time tracking of gemcitabine’s distribution and metabolism without altering its pharmacological profile .
Biological Activity
2'-deoxy-2',2'-difluoro-cytidine-2-13C-1,3-15N2, monohydrochloride, commonly referred to as difluorocytidine or gemcitabine derivative, is a modified nucleoside that has garnered attention for its potential therapeutic applications, particularly in oncology. This compound is a fluorinated analog of cytidine and is notable for its incorporation into DNA during replication, leading to the inhibition of DNA synthesis and subsequent cell cycle arrest in rapidly dividing cells.
The molecular formula of 2'-deoxy-2',2'-difluoro-cytidine-2-13C-1,3-15N2 is . It has distinct physical properties that influence its biological activity and pharmacokinetics:
| Property | Value |
|---|---|
| Molecular Weight | 239.66 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in water |
The primary mechanism of action for difluorocytidine involves its conversion to the active triphosphate form, which competes with deoxycytidine triphosphate (dCTP) for incorporation into DNA. This incorporation disrupts normal DNA replication and repair processes. Specifically, the fluorine atoms at the 2' and 2' positions prevent the proper base pairing during DNA synthesis, leading to chain termination and apoptosis in cancer cells .
Biological Activity
Research indicates that difluorocytidine exhibits significant antitumor activity across various cancer types. Its efficacy can be attributed to several biological activities:
- Inhibition of DNA Synthesis : By mimicking natural nucleosides, difluorocytidine effectively inhibits DNA polymerase activity.
- Cell Cycle Arrest : Studies have shown that treatment with difluorocytidine leads to G1/S phase arrest in cancer cells, preventing further proliferation .
- Induction of Apoptosis : The compound has been linked to increased apoptosis rates in tumor cells through the activation of pro-apoptotic pathways .
Pharmacokinetics
Difluorocytidine has poor oral bioavailability due to rapid metabolism by cytidine deaminase in the liver and gut. To enhance its therapeutic potential, co-administration with inhibitors like tetrahydrouridine (THU) has been explored to reduce first-pass metabolism and improve oral absorption .
Case Studies
Several clinical studies have evaluated the efficacy of difluorocytidine in cancer treatment:
- Study on Pancreatic Cancer : A phase II clinical trial demonstrated that patients receiving difluorocytidine showed improved overall survival compared to historical controls .
- Combination Therapy : In a study involving non-small cell lung cancer (NSCLC), combining difluorocytidine with other chemotherapeutic agents resulted in enhanced cytotoxic effects and improved patient outcomes .
Q & A
Basic Research Questions
Q. What techniques are essential for confirming the crystalline structure of 2'-deoxy-2',2'-difluoro-cytidine derivatives?
- Methodological Answer : Single-crystal X-ray diffraction is critical. Key parameters include bond lengths (e.g., N3–C4 = 1.360 Å, N3–C2 = 1.361 Å), torsion angles (e.g., C1'–N1–C2–O2 = 12.1°), and hydrogen bonding (e.g., Cl1···N3 = 3.068 Å). These parameters validate the stereochemical configuration and intermolecular interactions . Pair with DFT calculations to reconcile experimental and theoretical bond geometries.
Q. How can researchers determine hydrogen bonding networks in the crystal lattice of this compound?
- Methodological Answer : Analyze intermolecular interactions via X-ray data, focusing on Cl⁻···H/N/O contacts. For example:
Advanced Research Questions
Q. How can isotopic dilution be mitigated during the synthesis of 13C/15N-labeled nucleoside analogs?
- Methodological Answer : Optimize purification using reverse-phase HPLC with mass-triggered fraction collection. Monitor isotopic purity via high-resolution LC-MS (e.g., Q-TOF). For 13C/15N-labeled derivatives, ensure stoichiometric control of labeled precursors to minimize unlabeled byproducts. Reference synthesis protocols for dCMP-13C9,15N3, which emphasize anhydrous conditions to prevent hydrolysis .
Q. What experimental design principles resolve contradictory NMR data caused by isotopic substitution?
- Methodological Answer : Use 13C-decoupled 1H-NMR and 15N-HSQC to isolate signals. For example, in 13CH3OH-synthesized analogs, isotopic shifts in 13C satellites can obscure proton splitting. Apply gradient-selected COSY and NOESY to distinguish coupling artifacts from true stereochemical effects. Reference studies on 2-13CO-labeled complexes for solvent-induced peak broadening mitigation .
Q. How can fluorination side reactions be minimized during synthesis of difluoro-cytidine derivatives?
- Methodological Answer :
- Step 1 : Use transient protecting groups (e.g., TMS or acetyl) for the 2'-OH group to prevent over-fluorination.
- Step 2 : Optimize reaction temperature (e.g., −78°C for electrophilic fluorination) to reduce radical byproducts.
- Step 3 : Monitor reaction progress via 19F-NMR; integrate fluorine chemical shifts (e.g., F1 at δ −120 ppm vs. F2 at δ −135 ppm) to confirm regioselectivity.
Reference modified deoxycytidine syntheses that avoid temporary protecting groups .
Q. How do researchers design experiments to optimize reaction yield and purity?
- Methodological Answer : Apply factorial design (e.g., 2k-p designs) to screen variables:
Data Contradiction Analysis
Q. How should researchers address discrepancies between crystallographic and computational bond-length predictions?
- Methodological Answer : Reconcile differences by:
- Step 1 : Compare experimental X-ray bond lengths (e.g., N3–C4 = 1.360 Å) with DFT-optimized geometries.
- Step 2 : Adjust computational models to account for crystal packing effects (e.g., using ONIOM hybrid QM/MM methods).
- Step 3 : Validate with solid-state NMR to detect dynamic disorder in the lattice .
Q. What causes variability in isotopic enrichment ratios during LC-MS analysis?
- Methodological Answer : Variability arises from:
- Source 1 : Incomplete quenching of unlabeled intermediates.
- Source 2 : Column adsorption of heavy isotopes (e.g., 13C vs. 12C).
Mitigate via: - Solution 1 : Use isotopically enriched solvents (e.g., 13CH3OH) to minimize dilution .
- Solution 2 : Precondition HPLC columns with 10% acetic acid to reduce nonspecific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
